molecular formula C23H16N2O3S B11087457 3'-Dibenzo[B,D]furan-3-YL-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

3'-Dibenzo[B,D]furan-3-YL-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

Cat. No.: B11087457
M. Wt: 400.5 g/mol
InChI Key: PQDQYYSWUFOQND-UHFFFAOYSA-N
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Description

3’-Dibenzo[B,D]furan-3-YL-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a unique spiro structure combining indole, thiazolidine, and dibenzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Dibenzo[B,D]furan-3-YL-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole and dibenzofuran intermediates, followed by their coupling under specific conditions to form the spiro compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Dibenzo[B,D]furan-3-YL-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3’-Dibenzo[B,D]furan-3-YL-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Dibenzo[B,D]furan-3-YL-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets and pathways. The indole and thiazolidine moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Dibenzo[B,D]furan-3-YL-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is unique due to its spiro structure, which combines multiple bioactive moieties into a single molecule. This structural complexity may confer unique properties and applications not found in simpler compounds .

Properties

Molecular Formula

C23H16N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

3-dibenzofuran-3-yl-5-methylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

InChI

InChI=1S/C23H16N2O3S/c1-13-21(26)25(23(29-13)17-7-3-4-8-18(17)24-22(23)27)14-10-11-16-15-6-2-5-9-19(15)28-20(16)12-14/h2-13H,1H3,(H,24,27)

InChI Key

PQDQYYSWUFOQND-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC5=C(C=C4)C6=CC=CC=C6O5

Origin of Product

United States

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